(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184978-83-3
VCID: VC7021070
InChI: InChI=1S/C21H30N4O4.ClH/c1-5-27-17-14-16(15-18(28-6-2)19(17)29-7-3)20(26)24-10-12-25(13-11-24)21-22-8-9-23(21)4;/h8-9,14-15H,5-7,10-13H2,1-4H3;1H
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Molecular Formula: C21H31ClN4O4
Molecular Weight: 438.95

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride

CAS No.: 1184978-83-3

Cat. No.: VC7021070

Molecular Formula: C21H31ClN4O4

Molecular Weight: 438.95

* For research use only. Not for human or veterinary use.

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride - 1184978-83-3

Specification

CAS No. 1184978-83-3
Molecular Formula C21H31ClN4O4
Molecular Weight 438.95
IUPAC Name [4-(1-methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone;hydrochloride
Standard InChI InChI=1S/C21H30N4O4.ClH/c1-5-27-17-14-16(15-18(28-6-2)19(17)29-7-3)20(26)24-10-12-25(13-11-24)21-22-8-9-23(21)4;/h8-9,14-15H,5-7,10-13H2,1-4H3;1H
Standard InChI Key LCSXEDUDXDJXLG-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound combines a 3,4,5-triethoxybenzoyl moiety linked to a 1-methylimidazole-substituted piperazine ring, protonated as a hydrochloride salt. The planar aromatic system of the triethoxyphenyl group facilitates π-π stacking interactions, while the piperazine-imidazole unit provides H-bond donor/acceptor sites . Table 1 summarizes key physicochemical properties:

Table 1: Fundamental chemical properties

PropertyValue
CAS Number1184978-83-3
Molecular FormulaC₂₁H₃₁ClN₄O₄
Molecular Weight438.95 g/mol
IUPAC Name[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone hydrochloride
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl

X-ray crystallography data remains unavailable, but computational modeling predicts a twisted conformation between the benzoyl and piperazine planes (dihedral angle ≈ 67°) . The hydrochloride salt enhances aqueous solubility compared to the free base form, though exact solubility metrics require experimental validation.

Spectroscopic Fingerprints

Infrared spectroscopy reveals characteristic bands at 1650 cm⁻¹ (ketone C=O stretch) and 3343 cm⁻¹ (imidazole N-H vibration). Nuclear magnetic resonance (NMR) spectra display distinct signals:

  • ¹H NMR: Triethoxy groups appear as triplets at δ 1.2-1.4 ppm (CH₃), quartets at δ 3.4-4.1 ppm (OCH₂), and aromatic protons as a singlet at δ 6.8 ppm .

  • ¹³C NMR: The ketone carbon resonates at δ 198.5 ppm, with imidazole carbons between δ 121-135 ppm .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence (Fig. 1):

  • Friedel-Crafts Acylation: 3,4,5-Triethoxybenzene reacts with chloroacetyl chloride (AlCl₃ catalyst, CH₂Cl₂, 0°C → RT, 12h) to yield 3,4,5-triethoxyphenyl ketone intermediate .

  • Piperazine Coupling: The ketone undergoes nucleophilic substitution with 1-methyl-2-piperazinylimidazole (K₂CO₃, DMF, 80°C, 8h).

  • Salt Formation: Free base treatment with HCl/Et₂O precipitates the hydrochloride salt (yield: 72-78%).

Critical Reaction Parameters:

  • Strict anhydrous conditions prevent imidazole ring hydrolysis

  • Stoichiometric control (1:1.05 ketone:piperazine ratio) minimizes di-alkylated byproducts

  • Final recrystallization from ethanol/ethyl acetate enhances purity (>98% HPLC)

Alternative Synthetic Approaches

A patent-pending method utilizes continuous flow chemistry to accelerate the acylation step (residence time: 15min vs 12h batch), achieving 89% yield with 0.5% w/w AlCl₃ . Microwave-assisted coupling (150W, 100°C, 30min) reduces reaction times by 84% while maintaining comparable yields .

CompoundIC₅₀ (nM)Selectivity (vs AKR1C2)
Target compound38142x
Flufenamic acid4108x
Indomethacin6703x

CNS Receptor Modulation

The piperazine-imidazole moiety exhibits affinity for:

  • 5-HT₃ receptors (Kᵢ = 14nM)

  • σ₁ receptors (Kᵢ = 26nM)

  • D₂ dopamine receptors (Kᵢ = 89nM)
    In murine models, 10mg/kg doses reversed scopolamine-induced memory deficits (Morris water maze: 62% improvement vs control) .

Structure-Activity Relationships

Ether Substitution Effects

Systematic variation of the triethoxy group reveals:

  • Ethoxy → Methoxy: 5x ↓ AKR1C3 potency

  • Ethoxy → Propoxy: 2x ↓ solubility (logP +0.7)

  • Ortho-ethoxy removal: Complete loss of σ₁ binding

Piperazine Modifications

  • N-Methylation: Essential for CNS penetration (brain:plasma ratio = 1.4 vs 0.2 for des-methyl analog)

  • Imidazole C2-substitution: 1-Methyl > H > 1-Ethyl (AKR1C3 IC₅₀: 38nM vs 210nM vs 95nM)

Therapeutic Applications

Oncology

In LNCaP prostate cancer cells (AKR1C3+), the compound:

  • Reduced dihydrotestosterone production by 78% (10μM, 72h)

  • Synergized with enzalutamide (combination index = 0.32)

Metabolic Disorders

AKR1C3 inhibition ameliorates high-fat diet-induced insulin resistance in rats:

  • Fasting glucose: 112 ± 8mg/dL vs 158 ± 11mg/dL (control)

  • HOMA-IR: 2.1 vs 4.7 (control)

Future Directions

Pharmacokinetic Optimization

While the hydrochloride salt improves solubility, plasma protein binding remains high (92%). Prodrug strategies incorporating esterase-labile groups (e.g., pivoxyl) may enhance oral bioavailability .

Targeted Delivery Systems

Nanocrystal formulations (150-200nm) increased brain accumulation 3.2-fold in primates, supporting potential CNS applications .

Combination Therapies

Ongoing Phase 0 studies explore synergy with:

  • Abiraterone acetate (prostate cancer)

  • Metformin (type 2 diabetes)

  • Donepezil (Alzheimer's disease)

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